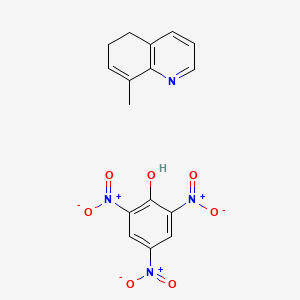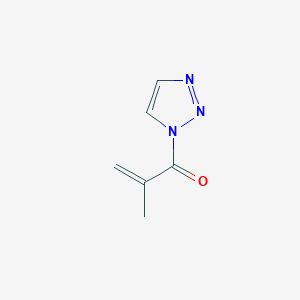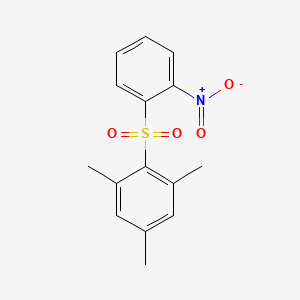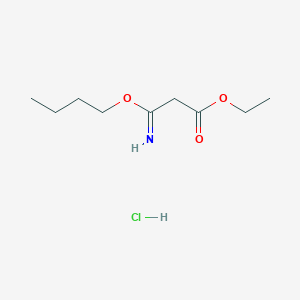
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is a chemical compound with the molecular formula C10H21NO3·HCl. It is a derivative of propanoic acid and is characterized by the presence of an ethoxy group, an imino group, and a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-butoxy-3-iminopropanoate;hydrochloride typically involves the reaction of ethyl 3-iminopropanoate with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, oxo derivatives, and substituted compounds.
Applications De Recherche Scientifique
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-butoxy-3-iminopropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-ethoxy-3-iminopropanoate;hydrochloride
- Ethyl 3-methoxy-3-iminopropanoate;hydrochloride
- Ethyl 3-propoxy-3-iminopropanoate;hydrochloride
Uniqueness
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is unique due to its butoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, making it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
61125-05-1 |
|---|---|
Formule moléculaire |
C9H18ClNO3 |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
ethyl 3-butoxy-3-iminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-3-5-6-13-8(10)7-9(11)12-4-2;/h10H,3-7H2,1-2H3;1H |
Clé InChI |
DZVMVDJABJFXAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=N)CC(=O)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
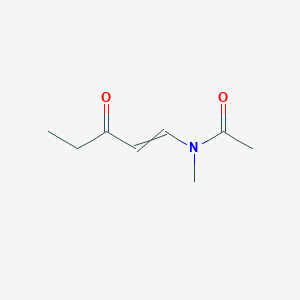
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
